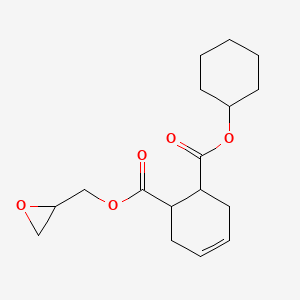
Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is also known by its IUPAC name, 1,2-bis[(oxiran-2-yl)methyl] cyclohex-4-ene-1,2-dicarboxylate . This compound is characterized by the presence of an oxirane (epoxide) ring and a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohexene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with cyclohex-4-ene-1,2-dicarboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides
Scientific Research Applications
Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of epoxy resins and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar structure but with different substituents on the epoxide ring.
Cyclohexenone: Contains a cyclohexene ring but lacks the epoxide functionality.
2-(1-Cyclohexenyl)cyclohexanone: Similar cyclohexene ring structure but with a ketone group instead of an epoxide.
Uniqueness
Cyclohexyl (oxiran-2-yl)methyl cyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of both an epoxide ring and a cyclohexene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
89393-78-2 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-O-cyclohexyl 1-O-(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O5/c18-16(21-11-13-10-20-13)14-8-4-5-9-15(14)17(19)22-12-6-2-1-3-7-12/h4-5,12-15H,1-3,6-11H2 |
InChI Key |
HXLDHIHPWKBOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















